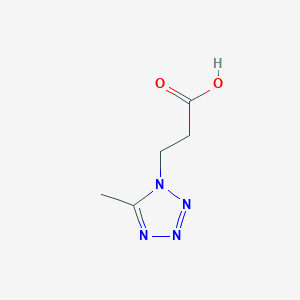![molecular formula C15H11ClN2OS B1608815 2-Chlor-3-[(4-Methoxyphenyl)thio]chinoxalin CAS No. 87378-88-9](/img/structure/B1608815.png)
2-Chlor-3-[(4-Methoxyphenyl)thio]chinoxalin
Übersicht
Beschreibung
2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline: is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a chlorine atom at the second position and a 4-methoxyphenylthio group at the third position of the quinoxaline ring
Wissenschaftliche Forschungsanwendungen
Antifungal-Anwendungen
Das Chinoxalinderivat, 2-Chlor-3-Hydrazinylchinoxalin, hat ein beträchtliches Potenzial gezeigt, verschiedene Candida- und Aspergillus-Arten effektiv zu bekämpfen . Es hat eine bemerkenswerte Wirksamkeit gegen verschiedene Referenzstämme von Candida-Arten gezeigt, insbesondere gegen Candida krusei-Isolate . Seine Leistung gegen Candida albicans-, Candida tropicalis-, Candida glabrata-, Candida parapsilosis- und Candida auris-Isolate zeigte jedoch Variabilität .
Entzündungshemmende Eigenschaften
2-Chlor-3-Hydrazinylchinoxalin hat auch duale Eigenschaften von Antimykotika und entzündungshemmenden Eigenschaften gezeigt . Dies macht es zu einem potenziellen Kandidaten für die Behandlung von Zuständen, die Entzündungen beinhalten.
Antikrebsanwendungen
Es wurde festgestellt, dass Chinoxalinderivate eine breite Palette von Anwendungen bei der Behandlung vieler Krankheiten, einschließlich Krebs, besitzen . Während spezifische Studien zu den Antikrebs-Eigenschaften von 2-Chlor-3-[(4-Methoxyphenyl)thio]chinoxalin nicht verfügbar sind, deutet das Antikrebs-Potenzial von Chinoxalinderivaten auf mögliche Anwendungen in diesem Bereich hin.
Anwendungen gegen Alzheimer
Chinoxalinderivate wurden auch auf ihre potenziellen Anwendungen bei der Behandlung der Alzheimer-Krankheit untersucht . Angesichts der breiten Anwendbarkeit dieser Verbindungen könnte auch this compound in diesem Bereich ein Potenzial haben.
Antimikrobielle Anwendungen
Es wurde festgestellt, dass Chinoxalinderivate antimikrobielle Eigenschaften besitzen . Dies deutet darauf hin, dass this compound möglicherweise in antimikrobiellen Anwendungen verwendet werden könnte.
Antioxidative Anwendungen
Es wurde festgestellt, dass Chinoxalinderivate antioxidative Eigenschaften besitzen . Dies deutet darauf hin, dass this compound möglicherweise in Anwendungen verwendet werden könnte, die antioxidative Eigenschaften erfordern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Thioether Formation: The final step involves the nucleophilic substitution of the chlorine atom with a 4-methoxyphenylthiol group. This can be carried out using a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for 2-Chloro-3-[(4-methoxyphenyl)th
Eigenschaften
IUPAC Name |
2-chloro-3-(4-methoxyphenyl)sulfanylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-19-10-6-8-11(9-7-10)20-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQQZGLVLLEYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380633 | |
| Record name | 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87378-88-9 | |
| Record name | 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















